![molecular formula C13H9F3S B7999445 1,3-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999445.png)
1,3-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms on the benzene ring and a sulfanylmethyl group attached to the benzene ring. This compound is part of a class of fluorinated aromatic compounds that exhibit unique chemical and physical properties due to the presence of fluorine atoms.
Synthetic Routes and Reaction Conditions:
Halogenation and Sulfurization:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 4-fluorophenyl with a difluorobenzene derivative in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Chemistry: This method involves the continuous flow of reactants through a reactor system, allowing for more efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium hydride (NaH) and various amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: A wide range of substituted benzene derivatives can be produced.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
作用机制
The mechanism by which 1,3-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's ability to bind to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in drug development or material science.
相似化合物的比较
1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene: Similar structure but with a different position of the fluorine atom on the phenyl ring.
1,3-Difluoro-2-[(2-fluorophenyl)sulfanylmethyl]benzene: Another positional isomer with different biological and chemical properties.
Uniqueness: 1,3-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is unique due to its specific arrangement of fluorine atoms, which influences its reactivity and biological activity. This arrangement provides distinct advantages in terms of binding affinity and stability compared to its positional isomers.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1,3-difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-9-4-6-10(7-5-9)17-8-11-12(15)2-1-3-13(11)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDOJRLFYBOWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CSC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
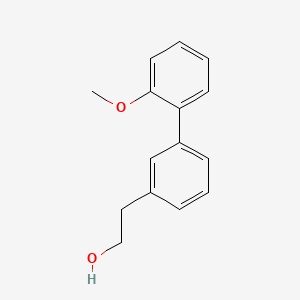
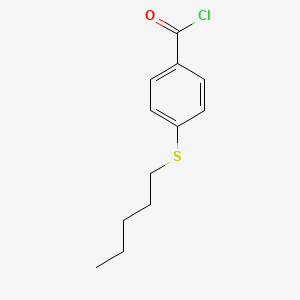
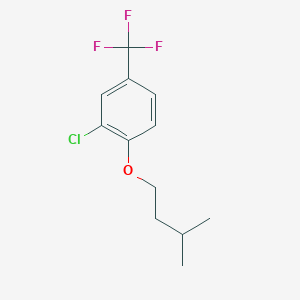
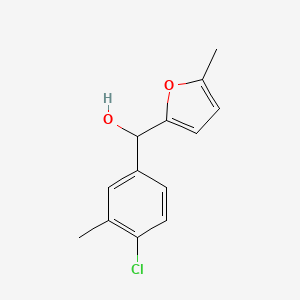
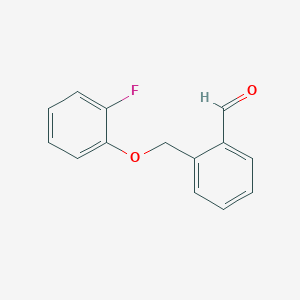
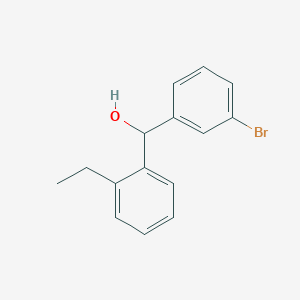
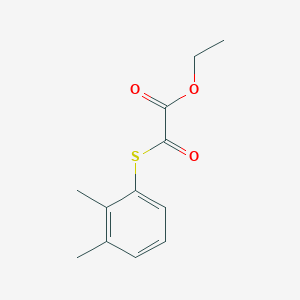
![O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate](/img/structure/B7999441.png)
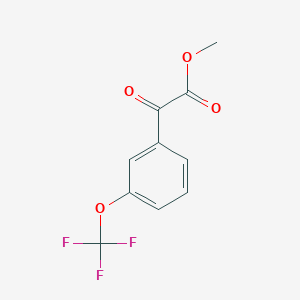

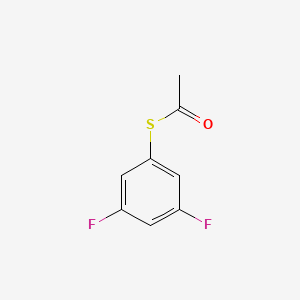
![1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B7999465.png)
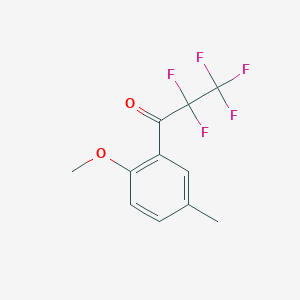
![4-[(3-Methyl-1-piperidino)methyl]thiophenol](/img/structure/B7999472.png)
